molecular formula C15H11BrN2O4S B1383642 3-Bromo-7-nitro-1-tosyl-1H-indole CAS No. 2091135-02-1

3-Bromo-7-nitro-1-tosyl-1H-indole

Cat. No. B1383642
CAS RN: 2091135-02-1
M. Wt: 395.2 g/mol
InChI Key: OZSZCZAKXSPRBU-UHFFFAOYSA-N
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Description

“3-Bromo-7-nitro-1-tosyl-1H-indole” is a chemical compound with the molecular formula C15H11BrN2O4S . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives, including “3-Bromo-7-nitro-1-tosyl-1H-indole”, is a topic of interest in the field of organic chemistry . Indole derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of “3-Bromo-7-nitro-1-tosyl-1H-indole” can be analyzed based on its molecular formula, C15H11BrN2O4S . The compound includes a bromine atom (Br), a nitro group (NO2), and a tosyl group (CH3C6H4SO2-) attached to an indole ring .


Chemical Reactions Analysis

Indole and its derivatives, including “3-Bromo-7-nitro-1-tosyl-1H-indole”, are important structural motifs in organic chemistry . 3-Nitroindole, an important intermediate, has been widely used for the synthesis of organic molecules with biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-7-nitro-1-tosyl-1H-indole” can be inferred from its molecular structure . For instance, its molecular weight is 241.04 g/mol .

Scientific Research Applications

Synthesis and Reactions

  • The preparation and reactions of N-tosyl derivative indoles, including the conversion of the N-tosylnitropropenyl derivative into α-methyl-1-tosyltryptamine and its use in various reactions like the Mannich and Cope-Knoevenagel reactions, showcase the versatility of these compounds in synthetic chemistry (Evans, 1973).

Catalysis and Asymmetric Synthesis

  • The use of (Z)-1-bromo-1-nitrostyrenes, including bromo derivatives of indoles, in asymmetric Friedel–Crafts alkylation, catalyzed by bis-cyclometalated iridium complexes, demonstrates the role of such compounds in the creation of chiral indole building blocks (Huang et al., 2016).

Synthetic Methodologies

  • A variety of indole derivatives, including 7-bromo, 7-nitro, and other substituted derivatives, have been synthesized from anilines and 3-chlorocyclopentene, demonstrating the scope of these compounds in advanced organic synthesis (Skladchikov et al., 2014).

Conjugate Addition Reactions

  • The catalyst-free conjugate addition of indoles to dihydronitronaphthalenes in water, particularly the bromo derivatives, and their use in Suzuki coupling reactions to synthesize tetrahydro-β-carbolines, highlights their role in facilitating complex organic reactions (Malhotra et al., 2013).

Diels-Alder Reactions

  • The behavior of various tosylated indoles, including 1-tosyl-3-nitroindole, in Diels-Alder reactions under various conditions, reflects their utility as dienophiles in synthetic chemistry (Biolatto et al., 2001).

Selective Synthesis Techniques

  • The selective synthesis of 2-substituted C5-, C6-, and C7-nitro- or amino-indoles from 2-halonitroanilines, including the novel synthesis of 7-amino-5-nitroindoles, showcases the selective and controlled synthesis capabilities of these compounds (Sanz et al., 2009).

Safety and Hazards

While specific safety and hazard information for “3-Bromo-7-nitro-1-tosyl-1H-indole” is not available in the retrieved sources, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Indoles, including “3-Bromo-7-nitro-1-tosyl-1H-indole”, have attracted increasing attention in recent years due to their biological properties . Future research may focus on developing novel methods of synthesis and investigating their potential applications in medicine and other fields .

properties

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonyl-7-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O4S/c1-10-5-7-11(8-6-10)23(21,22)17-9-13(16)12-3-2-4-14(15(12)17)18(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSZCZAKXSPRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-nitro-1-tosyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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